4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile
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Overview
Description
4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an amino group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzene Carbonitrile:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
- 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzamide
- 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzyl alcohol
- 4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzaldehyde
Uniqueness
4-((1S)-1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can impart rigidity and influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C12H12F2N2 |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-cyclopropylethyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C12H12F2N2/c13-10-4-8(5-11(14)9(10)6-15)12(16)3-7-1-2-7/h4-5,7,12H,1-3,16H2/t12-/m0/s1 |
InChI Key |
NIFBAZLEHWUGIH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC1C[C@@H](C2=CC(=C(C(=C2)F)C#N)F)N |
Canonical SMILES |
C1CC1CC(C2=CC(=C(C(=C2)F)C#N)F)N |
Origin of Product |
United States |
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